

An In-depth Technical Guide to the Physicochemical Properties of Mefenamic Acid

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Compound of Interest

Compound Name: *Enfenamic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of mefenamic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation. It includes detailed data on the compound's chemical and physical characteristics, methodologies for their determination, and a visualization of its primary mechanism of action.

Chemical Identity and Structure

Mefenamic acid, a member of the fenamate class of NSAIDs, is chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid.^{[1][2]} It is a derivative of anthranilic acid where one of the hydrogens attached to the nitrogen is substituted with a 2,3-dimethylphenyl group.^[3] This substitution results in a molecule with specific conformational flexibility.^[1]

It is important to note that "**enfenamic acid**" is a distinct chemical entity, identified as N-phenethylanthranilic acid, with the same molecular formula (C₁₅H₁₅NO₂) but a different structure and CAS number.^{[4][5]} This guide focuses on the more clinically and commercially significant compound, mefenamic acid.

Tabulated Physicochemical Data

The quantitative physicochemical properties of mefenamic acid are summarized in the tables below for ease of reference and comparison.

Table 1: General and Chemical Properties of Mefenamic Acid

Property	Value	Source(s)
IUPAC Name	2-(2,3-dimethylphenyl)aminobenzoic acid	[1]
Synonyms	Mephenamic acid, N-2,3-Xylylanthranilic acid, Ponstel, Ponstan	[1][3][6]
Chemical Formula	C ₁₅ H ₁₅ NO ₂	[1][6][7]
Molecular Weight	241.29 g/mol	[1][8][7]
CAS Registry Number	61-68-7	[1][7]

Table 2: Physical and Pharmacokinetic Properties of Mefenamic Acid

Property	Value	Source(s)
Physical Form	White to off-white or greyish-white microcrystalline powder	[8][9][10]
Melting Point	230-231 °C (with decomposition/effervescence)	[9][11][12]
Boiling Point	398.8 °C (estimate)	[11][13]
pKa	4.2	[3][12]
LogP	5.12	[3][2]
Water Solubility	0.004% at pH 7.1; Practically insoluble	[9][12][14][15]
UV max (in 0.1N NaOH)	285 nm, 340 nm	[12]

Table 3: Solubility of Mefenamic Acid in Various Solvents

Solvent	Solubility Description	Source(s)
Water	Practically insoluble	[10][12][14]
Ethanol (96%)	Slightly soluble	[10][14][16]
Methanol	Slightly soluble	[17]
Chloroform	Slightly soluble	[8][10]
Diethyl Ether	Sparingly soluble	[12][17]
Acetone	Soluble	[14]
Dichloromethane	Slightly soluble	[14]
Dilute Alkali Hydroxide Solutions	Soluble	[8][12][14]
Dipolar Aprotic Solvents (e.g., DMA, DMF)	High solubility	[18][19]
Polar Protic Solvents (e.g., Ethanol, Propan-2-ol)	Moderate solubility	[18][19]
Apolar Aprotic Solvents (e.g., Hexane, Heptane)	Poor solubility	[18][19]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for method validation and reproducibility. Below are generalized methodologies for key experiments cited.

Determination of Melting Point

The melting point of mefenamic acid is typically determined using Differential Scanning Calorimetry (DSC).

- Apparatus: A calibrated Differential Scanning Calorimeter.

- Procedure: A small, accurately weighed sample of mefenamic acid (typically 1-5 mg) is placed in an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the substance. The observation of decomposition or effervescence during melting is also noted.[\[20\]](#)

Measurement of Solubility

The solubility of mefenamic acid in various solvents can be determined using the shake-flask method.

- Apparatus: A constant temperature shaker bath, analytical balance, centrifuge, and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure: An excess amount of mefenamic acid is added to a known volume of the solvent in a sealed container. The container is then placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. After equilibration, the suspension is centrifuged to separate the undissolved solid. An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of mefenamic acid is determined using a validated analytical method.[\[18\]](#)[\[19\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used for the identification and quantification of mefenamic acid.

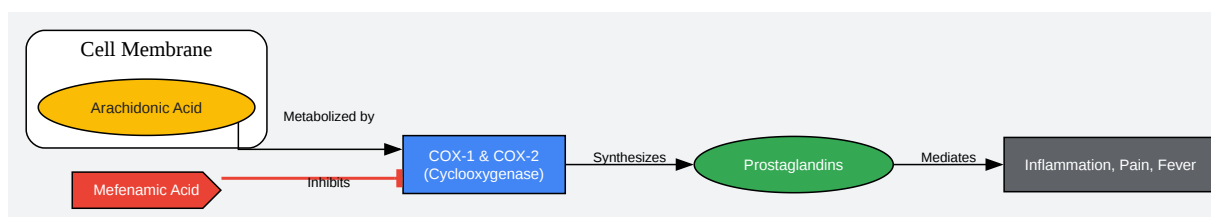
- Apparatus: A calibrated UV-Vis spectrophotometer.
- Procedure for Identification: A dilute solution of mefenamic acid is prepared in a suitable solvent (e.g., 0.1N NaOH or a mixture of hydrochloric acid in methanol).[\[12\]](#)[\[17\]](#) The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The wavelengths of maximum absorbance (λ_{max}) are compared with those of a reference standard.[\[17\]](#)

- Procedure for Quantification: A calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the λ_{max} . The absorbance of the unknown sample solution is then measured, and its concentration is determined from the calibration curve.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of mefenamic acid, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][9][21][22] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins.[21][23] Prostaglandins are key mediators of inflammation, pain, and fever.[1][9][22] By blocking COX enzymes, mefenamic acid reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[9][21][22]

The following diagram illustrates the simplified signaling pathway involving mefenamic acid.



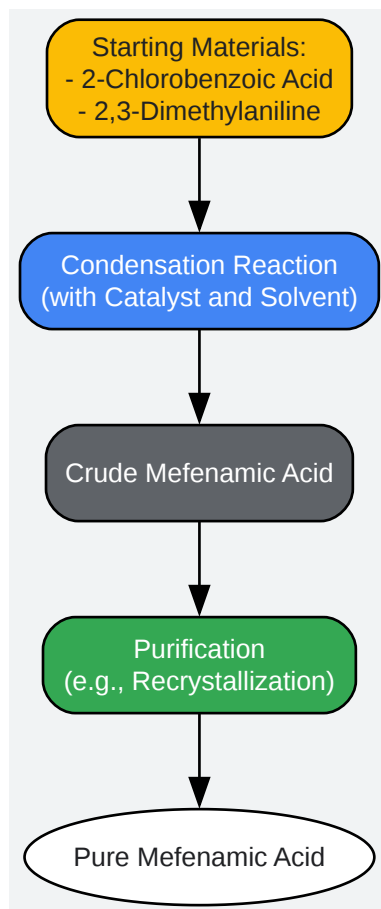
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Caption: Mechanism of action of Mefenamic Acid via COX inhibition.

Synthesis Overview

Mefenamic acid can be synthesized through the condensation reaction of 2-chlorobenzoic acid and 2,3-dimethylaniline.[1] Variations of this synthesis involve the use of different catalysts and solvents, such as cupric acetate in bis(2-methoxyethyl)ether or sodium carbonate as an acid-binding agent in DMF.[14][24] The crude product is then purified, typically by recrystallization from a suitable organic solvent.[24]

The following diagram outlines a general workflow for the synthesis of mefenamic acid.



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Caption: General workflow for the synthesis of Mefenamic Acid.

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